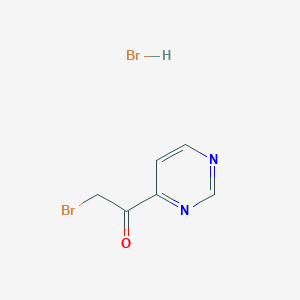

2-bromo-1-pyrimidin-4-yl-ethanone Hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-pyrimidin-4-ylethanone;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O.BrH/c7-3-6(10)5-1-2-8-4-9-5;/h1-2,4H,3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MURXITKQFQHWJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C(=O)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468796 | |

| Record name | 2-bromo-1-pyrimidin-4-yl-ethanone Hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845267-57-4 | |

| Record name | 2-bromo-1-pyrimidin-4-yl-ethanone Hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical, physical, and potential biological properties of 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide. This document consolidates available data on its identity, and safety, and provides context for its potential applications in medicinal chemistry and drug development. While specific experimental data for this compound is limited in publicly accessible literature, this guide also outlines general experimental protocols for the synthesis and analysis of similar α-bromo ketones and discusses the known biological activities of related pyrimidine-containing molecules to inform future research directions.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a pyrimidine ring linked to a bromoacetyl group, supplied as a hydrobromide salt. Its chemical structure and key identifying information are summarized below.

| Property | Value | Reference |

| Chemical Name | 2-bromo-1-(pyrimidin-4-yl)ethanone hydrobromide | [1] |

| CAS Number | 845267-57-4 | [1][2] |

| Molecular Formula | C₆H₆Br₂N₂O | [1][2] |

| Molecular Weight | 281.93 g/mol | [2] |

| Physical Form | Brown powder | |

| Storage Conditions | 0-8 °C, Sealed in dry conditions | [2] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not published in peer-reviewed literature, the synthesis of analogous α-bromo ketones is well-established. A general synthetic approach is outlined below, which can be adapted for the target compound.

General Synthesis Protocol: Bromination of a Ketone

The synthesis would likely proceed via the bromination of a suitable precursor, 4-acetylpyrimidine. The subsequent reaction with hydrobromic acid would then yield the hydrobromide salt.

Experimental Workflow:

Figure 1. A generalized workflow for the synthesis of this compound.

Methodology:

-

Dissolution: Dissolve the starting material, 4-acetylpyrimidine, in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

-

Bromination: Add a brominating agent, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS), to the solution. The reaction may be performed at room temperature or with gentle heating, and the progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the reaction mixture is typically quenched, for example, with a solution of sodium thiosulfate to remove excess bromine. The product is then extracted into an organic solvent.

-

Purification of the Free Base: The crude product (the free base, 2-bromo-1-pyrimidin-4-yl-ethanone) is purified using techniques such as column chromatography.

-

Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethanol) and treated with a solution of hydrobromic acid to precipitate the hydrobromide salt.

-

Isolation: The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum.

Analytical Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra for this compound are not publicly available, predicted chemical shifts for the key protons and carbons can be inferred from related structures. Commercial suppliers may provide access to ¹H and ¹³C NMR data upon request.[1][2]

2.2.2. High-Performance Liquid Chromatography (HPLC)

The purity of the compound can be assessed using reverse-phase HPLC. A general method would involve a C18 column with a gradient elution system, typically using a mixture of water and acetonitrile with an acidic modifier like trifluoroacetic acid or formic acid. Commercial suppliers may offer detailed HPLC methods.[1][2]

Biological Activity and Potential Applications

There is no specific information in the scientific literature regarding the biological activity or mechanism of action of this compound. However, the pyrimidine scaffold is a well-known pharmacophore present in numerous biologically active compounds, including anticancer and kinase inhibitor drugs.[3][4][5][6][7] The presence of the reactive α-bromoketone moiety also suggests that this compound could act as a covalent inhibitor of certain enzymes.

Potential as a Kinase Inhibitor

Many pyrimidine derivatives have been developed as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.[3] For instance, certain 5-bromo-pyrimidine derivatives have shown potent inhibitory activity against Bcr/Abl tyrosine kinase, a key driver in chronic myeloid leukemia.[3]

Hypothesized Signaling Pathway Inhibition:

Based on the activities of related pyrimidine compounds, it is plausible that this compound could target signaling pathways involved in cell proliferation and survival.

Figure 2. A hypothetical signaling pathway that could be targeted by this compound.

Drug Development Potential

The structural features of this compound make it an interesting candidate for further investigation in drug discovery programs. The pyrimidine core can be readily modified to explore structure-activity relationships (SAR), and the reactive α-bromoketone group could be exploited for targeted covalent inhibition.

Safety and Handling

Detailed toxicological data for this compound are not available. However, based on the safety information for related α-bromoketones, this compound should be handled with care. It is likely to be an irritant to the eyes, skin, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical intermediate with potential applications in medicinal chemistry, particularly in the development of kinase inhibitors. While specific experimental data on its properties and biological activity are scarce, this guide provides a framework for its synthesis, analysis, and potential biological evaluation based on the knowledge of related compounds. Further research is warranted to fully elucidate the chemical and biological profile of this molecule and to explore its therapeutic potential.

References

- 1. 2-bromo-1-(pyrimidin-4-yl)ethanone HBr 95% | CAS: 845267-57-4 | AChemBlock [achemblock.com]

- 2. 845267-57-4|2-Bromo-1-(pyrimidin-4-yl)ethanone hydrobromide|BLD Pharm [bldpharm.com]

- 3. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route to 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide, a potentially valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the preparation of the key intermediate, 1-(pyrimidin-4-yl)ethanone, followed by its alpha-bromination to yield the target compound. This document details the experimental protocols, summarizes relevant quantitative data, and provides a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound is approached in two primary stages:

-

Synthesis of 1-(pyrimidin-4-yl)ethanone (4-Acetylpyrimidine): This intermediate is proposed to be synthesized via a Grignard reaction between pyrimidine-4-carbonitrile and a methylmagnesium halide (e.g., methylmagnesium bromide or iodide). This standard organometallic reaction provides a direct route to the desired ketone.

-

Alpha-Bromination of 1-(pyrimidin-4-yl)ethanone: The methyl group of the acetyl moiety is then brominated to introduce the bromine atom at the alpha position. This can be achieved using various brominating agents, with N-bromosuccinimide (NBS) or bromine in an acidic medium being common choices. The hydrobromide salt of the final product is typically formed in situ during the bromination reaction, particularly when hydrobromic acid is generated as a byproduct, or can be ensured by treatment with HBr during workup.

Experimental Protocols

The following protocols are based on established methodologies for analogous chemical transformations and provide a robust starting point for the synthesis.

Step 1: Synthesis of 1-(pyrimidin-4-yl)ethanone

This procedure is adapted from general methods for the synthesis of ketones from nitriles using Grignard reagents.

Reaction:

Materials and Reagents:

-

Pyrimidine-4-carbonitrile

-

Methylmagnesium bromide (e.g., 3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Aqueous solution of hydrochloric acid (e.g., 3 M HCl)

-

Saturated aqueous solution of sodium bicarbonate (NaHCO3)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with pyrimidine-4-carbonitrile and anhydrous diethyl ether or THF.

-

The solution is cooled to 0 °C in an ice bath.

-

Methylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution of the nitrile. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for a specified period (typically 2-4 hours) to ensure the completion of the Grignard adduct formation.

-

The reaction mixture is then cooled to 0 °C, and the reaction is quenched by the slow, dropwise addition of a cold aqueous solution of hydrochloric acid. This step hydrolyzes the intermediate imine salt to the corresponding ketone.

-

The resulting biphasic mixture is stirred vigorously for 30 minutes.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether or another suitable organic solvent.

-

The combined organic extracts are washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-(pyrimidin-4-yl)ethanone.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Step 2: Synthesis of this compound

This protocol is adapted from established procedures for the alpha-bromination of aromatic ketones.

Reaction:

Materials and Reagents:

-

1-(pyrimidin-4-yl)ethanone

-

N-Bromosuccinimide (NBS) or Bromine (Br2)

-

Hydrobromic acid (HBr, e.g., 48% aqueous solution) or Acetic Acid

-

Suitable solvent (e.g., Dichloromethane, Chloroform, or Acetic Acid)

-

Standard laboratory glassware

Procedure using Bromine in Hydrobromic Acid/Acetic Acid:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, 1-(pyrimidin-4-yl)ethanone is dissolved in glacial acetic acid or a mixture of acetic acid and 48% hydrobromic acid.

-

The solution is stirred at room temperature.

-

A solution of bromine in acetic acid is added dropwise from the dropping funnel. The reaction is often exothermic, and the temperature should be monitored.

-

After the addition is complete, the reaction mixture is stirred at room temperature or gently heated (e.g., to 40-50 °C) for a period of 1-3 hours, or until TLC analysis indicates the consumption of the starting material.

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent like diethyl ether.

-

The precipitate is collected by vacuum filtration, washed with cold diethyl ether to remove any unreacted bromine and acetic acid, and then dried under vacuum to yield this compound as a solid.

Procedure using N-Bromosuccinimide (NBS):

-

1-(pyrimidin-4-yl)ethanone is dissolved in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask.

-

N-Bromosuccinimide (NBS) is added to the solution in one portion.

-

A catalytic amount of a radical initiator (e.g., AIBN) or an acid catalyst (e.g., a drop of HBr) can be added to facilitate the reaction.

-

The mixture is stirred at room temperature or refluxed until the reaction is complete as monitored by TLC.

-

After completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration if it precipitates.

-

The filtrate is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The crude product is then treated with a solution of HBr in a suitable solvent (e.g., ether or acetic acid) to form the hydrobromide salt, which is then isolated by filtration and dried.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of analogous compounds, which can be used as a reference for optimizing the synthesis of this compound.

| Step | Reaction | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference Analogy |

| 1 | Synthesis of Ketone | Nitrile, Grignard Reagent (e.g., MeMgBr), THF/Ether | 0 to reflux | 2 - 4 | 60 - 80 | General Grignard reaction with nitriles |

| 2 | α-Bromination | Ketone, Br2, Acetic Acid/HBr | 25 - 50 | 1 - 3 | 70 - 90 | Bromination of substituted acetophenones |

| 2 | α-Bromination | Ketone, NBS, DCM/CHCl3 | 25 - reflux | 2 - 6 | 75 - 95 | Bromination of 4-acetylpyridine |

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthetic pathway for this compound.

This in-depth guide provides a comprehensive framework for the synthesis of this compound. Researchers and scientists can utilize the provided protocols and data as a foundation for their synthetic endeavors, adapting and optimizing the conditions as necessary to achieve their desired outcomes.

In-Depth Technical Guide: 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide (CAS: 845267-57-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide is a heterocyclic organic compound featuring a pyrimidine core. The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and biologically active molecules.[1][2] Derivatives of pyrimidine are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[3][4][5] The presence of an α-bromo ketone functional group makes this compound a reactive intermediate, particularly useful for the synthesis of various heterocyclic systems and as a potential covalent inhibitor of enzymes. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and potential applications in drug discovery, based on the current understanding of similar pyrimidine-based compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is compiled from chemical supplier databases.[6][7][8]

| Property | Value | Reference |

| CAS Number | 845267-57-4 | [6] |

| Molecular Formula | C₆H₆Br₂N₂O | [7] |

| Molecular Weight | 281.93 g/mol | [6] |

| IUPAC Name | 2-bromo-1-(pyrimidin-4-yl)ethan-1-one;hydrobromide | [7] |

| SMILES | C1=CN=C(C=N1)C(=O)CBr.Br | [7] |

| Purity | Typically ≥95% | [7] |

| Physical Form | Solid | N/A |

| Storage Conditions | Sealed in dry, 2-8°C | [6] |

Synthesis

Proposed Synthetic Workflow

The following diagram illustrates a probable synthetic route.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on common laboratory practices for the synthesis of similar α-bromo ketones.

Materials:

-

1-(pyrimidin-4-yl)ethanone

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Appropriate solvent (e.g., acetic acid, chloroform, or diethyl ether)

-

Hydrobromic acid (HBr) solution

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, dropping funnel, magnetic stirrer, etc.)

-

Purification apparatus (e.g., recrystallization setup or column chromatography)

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask under an inert atmosphere, dissolve 1-(pyrimidin-4-yl)ethanone in a suitable solvent.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine or N-bromosuccinimide in the same solvent to the reaction mixture with constant stirring. The reaction is typically monitored by thin-layer chromatography (TLC) to determine completion.

-

Work-up of the Free Base: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a mild aqueous base (e.g., sodium bicarbonate solution) to neutralize any remaining acid and then with brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude 2-bromo-1-(pyrimidin-4-yl)ethanone.

-

Purification of the Free Base: The crude product can be purified by recrystallization or column chromatography.

-

Hydrobromide Salt Formation: The purified 2-bromo-1-(pyrimidin-4-yl)ethanone is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrobromic acid in the same or a miscible solvent is added dropwise with stirring.

-

Isolation of the Final Product: The resulting precipitate, this compound, is collected by filtration, washed with a cold solvent, and dried under vacuum.

Potential Applications in Drug Discovery

Given the reactivity of the α-bromo ketone and the established biological significance of the pyrimidine core, this compound is a valuable building block for the synthesis of more complex molecules and a potential therapeutic agent itself.

Kinase Inhibition

Pyrimidine derivatives are well-known kinase inhibitors.[1] The pyrimidine ring can act as a hinge-binding motif, a common feature in many kinase inhibitors. The "2-bromo-1-pyrimidin-4-yl-ethanone" moiety could be utilized to synthesize libraries of compounds for screening against various kinases. Furthermore, the reactive α-bromo ketone could potentially act as a covalent inhibitor by forming a bond with a nucleophilic residue (e.g., cysteine) in the active site of a kinase.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a pyrimidine-based kinase inhibitor.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Synthesis of Heterocyclic Compounds

The α-bromo ketone is a versatile precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles. For instance, it can react with thiourea or thioamides to form aminothiazoles, a class of compounds with diverse biological activities.

The diagram below outlines a general workflow for utilizing this compound in heterocyclic synthesis.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 845267-57-4|2-Bromo-1-(pyrimidin-4-yl)ethanone hydrobromide|BLD Pharm [bldpharm.com]

- 4. 2-bromo-1-(pyrimidin-4-yl)ethanone HBr 95% | CAS: 845267-57-4 | AChemBlock [achemblock.com]

- 5. mdpi.com [mdpi.com]

- 6. EP1411048A1 - Preparation of 2-bromo-pyrimidines and 2-iodo-pyrimidines - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. DSpace [research-repository.griffith.edu.au]

"2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide" molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a putative synthesis protocol, and the potential biological significance of 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a heterocyclic ketone with potential applications as a building block in organic synthesis and as a biologically active agent. Below is a summary of its key quantitative data.

| Property | Value | Reference |

| Molecular Weight | 281.94 g/mol | [1] |

| Molecular Formula | C₆H₆Br₂N₂O | [1] |

| CAS Number | 845267-57-4 | [1] |

| Purity | Typically ≥95% | [1] |

| Physical Form | Solid | |

| IUPAC Name | 2-bromo-1-(pyrimidin-4-yl)ethan-1-one hydrobromide | [1] |

Experimental Protocol: Synthesis

While a specific literature procedure for the synthesis of this compound was not identified, a general and environmentally benign protocol for the α-bromination of acetophenones using N-bromosuccinimide (NBS) under ultrasonic irradiation can be adapted. This method offers high yields and reduced reaction times.

Reaction Scheme:

Materials:

-

1-(pyrimidin-4-yl)ethan-1-one

-

N-Bromosuccinimide (NBS)

-

Water (deionized)

-

Ultrasonic bath (18-25 kHz, 300 W)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 1-(pyrimidin-4-yl)ethan-1-one (1.0 eq) in water.

-

Add N-bromosuccinimide (1.0 eq) to the solution.

-

Place the flask in an ultrasonic bath and irradiate at 18-25 kHz with a power of 300 W.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically within 15-20 minutes), transfer the reaction mixture to a separatory funnel.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield 2-bromo-1-(pyrimidin-4-yl)ethan-1-one.

-

For the hydrobromide salt, the purified product can be treated with a solution of HBr in a suitable solvent.

Potential Biological Activity and Signaling Pathway

While the specific biological target of this compound is not definitively established in the available literature, compounds with similar structural motifs are known to act as inhibitors of various kinases. One such prominent target is the Transforming Growth Factor-β-Activated Kinase 1 (TAK1).

TAK1 is a key signaling node in inflammatory pathways. It is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and plays a crucial role in the activation of NF-κB and p38/JNK signaling pathways in response to stimuli such as tumor necrosis factor (TNF) and lipopolysaccharide (LPS)[1]. The inhibition of TAK1 is a promising therapeutic strategy for inflammatory diseases and certain types of cancer[1][2].

Below is a diagram illustrating the central role of TAK1 in inflammatory signaling and the points of intervention by a potential inhibitor.

Caption: TAK1 signaling pathway and potential inhibition.

The inhibition of TAK1 by a molecule like this compound could block the downstream activation of both the NF-κB and p38/JNK pathways, thereby reducing the expression of inflammatory genes. This makes it a compound of interest for further investigation in the context of inflammatory diseases and oncology.

Experimental Workflow for Target Validation

To ascertain if this compound indeed inhibits TAK1, a structured experimental workflow is necessary.

Caption: Experimental workflow for TAK1 inhibitor validation.

This workflow outlines a logical progression from compound synthesis to in vivo testing, allowing for a thorough evaluation of the compound's potential as a TAK1 inhibitor.

Disclaimer: This document is for informational purposes only and is intended for use by qualified professionals. The synthesis protocol provided is a general adaptation and should be performed with appropriate safety precautions in a laboratory setting. The biological activity described is based on the structural class of the compound and requires experimental validation.

References

An In-depth Technical Guide to 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide is a key building block in medicinal chemistry and drug discovery, valued for its reactive α-bromoketone moiety tethered to a pyrimidine ring. The pyrimidine scaffold is a common feature in a multitude of biologically active compounds, and the ability to introduce further modifications via the bromoacetyl group makes this compound a versatile intermediate for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, and its potential applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| IUPAC Name | 2-bromo-1-(pyrimidin-4-yl)ethan-1-one hydrobromide | [1] |

| CAS Number | 845267-57-4 | [1] |

| Molecular Formula | C₆H₆Br₂N₂O | [1] |

| Molecular Weight | 281.94 g/mol | [1] |

| Appearance | brown powder | [1] |

| Purity | ≥95% | [1] |

| Storage | Store at 0-8 °C | [1] |

Synthesis Protocol

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Experimental Procedure:

-

Reaction Setup: To a solution of 4-acetylpyrimidine (1.0 equivalent) in an ester solvent (e.g., ethyl acetate), add N-bromosuccinimide (NBS) (1.0-1.2 equivalents).

-

Reaction Conditions: The reaction mixture is stirred and heated to a moderate temperature (e.g., 50-70 °C) for a period of 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The precipitated product, this compound, is collected by filtration.

-

Purification: The crude product is washed with cold ethyl acetate to remove any unreacted starting materials and by-products. Further purification can be achieved by recrystallization from a suitable solvent system if necessary.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the pyrimidine ring protons and the methylene protons adjacent to the bromine and carbonyl groups.

-

¹³C NMR would display resonances for the carbonyl carbon, the carbons of the pyrimidine ring, and the methylene carbon.

-

-

Infrared (IR) Spectroscopy: An IR spectrum would exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1720 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound.

Applications in Drug Development

The title compound is a valuable intermediate in the synthesis of various heterocyclic compounds with potential biological activity. The presence of the reactive α-bromoketone allows for facile nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

Potential Signaling Pathway Involvement:

Given that pyrimidine derivatives are known to interact with a wide range of biological targets, compounds synthesized from this compound could potentially modulate various signaling pathways implicated in diseases such as cancer, inflammation, and infectious diseases. For example, they could be precursors to kinase inhibitors, receptor antagonists, or enzyme inhibitors.

Caption: Workflow from intermediate to potential therapeutic effect.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The synthetic route is straightforward, and its reactive nature allows for a wide range of chemical transformations. This guide provides a foundational understanding of this important chemical intermediate for researchers and professionals in the field of drug discovery and development. Further investigation into its reactivity and the biological activity of its derivatives is warranted to fully explore its potential.

References

Technical Guide: Spectral and Analytical Profile of 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the spectral characteristics and a representative synthetic protocol for 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide. Due to the limited availability of published experimental data for this specific compound, this guide presents predicted and representative data based on the analysis of analogous structures and general principles of spectroscopy and organic synthesis.

Chemical Structure and Properties

-

IUPAC Name: 2-bromo-1-(pyrimidin-4-yl)ethan-1-one hydrobromide

-

Molecular Formula: C₆H₆Br₂N₂O

-

Molecular Weight: 281.93 g/mol

-

CAS Number: 845267-57-4

Spectral Data

The following tables summarize the predicted spectral data for the title compound. These values are estimated based on the analysis of similar chemical structures and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.3 | Doublet | 1H | H2 (pyrimidine ring) |

| ~8.9 | Doublet | 1H | H6 (pyrimidine ring) |

| ~7.8 | Doublet of Doublets | 1H | H5 (pyrimidine ring) |

| ~4.8 | Singlet | 2H | -CH₂Br |

-

Solvent: DMSO-d₆

-

Note: The hydrobromide salt form may lead to peak broadening and slight shifts in the pyrimidine ring protons due to protonation.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C=O (ketone) |

| ~160 | C4 (pyrimidine ring) |

| ~158 | C2 (pyrimidine ring) |

| ~152 | C6 (pyrimidine ring) |

| ~122 | C5 (pyrimidine ring) |

| ~35 | -CH₂Br |

-

Solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 201/203 | [M]+ (free base), isotopic pattern for one bromine atom |

| 122 | [M - CH₂Br]+ |

| 95 | [C₄H₃N₂O]+ |

| 79 | [C₄H₃N₂]+ |

-

Ionization Mode: Electron Impact (EI)

-

Note: The mass spectrum of the free base is presented. The hydrobromide salt would not be observed in a typical EI-MS experiment. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in doublet peaks for bromine-containing fragments.

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (aromatic) |

| ~2900-2700 | Broad, Medium | N-H stretching (from HBr salt) |

| ~1710 | Strong | C=O stretching (ketone) |

| ~1600, 1550 | Medium-Strong | C=N and C=C stretching (pyrimidine ring) |

| ~1450-1350 | Medium | C-H bending |

| ~1200 | Medium | C-N stretching |

| ~650 | Medium | C-Br stretching |

Experimental Protocols

The following is a general and representative protocol for the synthesis of this compound. This method is based on standard procedures for the α-bromination of ketones.

Synthesis of this compound

-

Starting Material: 1-(Pyrimidin-4-yl)ethanone.

-

Brominating Agent: Bromine (Br₂) or N-Bromosuccinimide (NBS).

-

Solvent: A suitable inert solvent such as acetic acid, chloroform, or diethyl ether.

-

Procedure: a. Dissolve 1-(pyrimidin-4-yl)ethanone in the chosen solvent. b. If using bromine, a solution of bromine in the same solvent is added dropwise to the ketone solution at a controlled temperature (typically 0-10 °C) with stirring. The reaction is often carried out in the presence of a catalytic amount of HBr. c. If using NBS, the reagent is added portion-wise to the ketone solution, and the reaction may be initiated with a radical initiator (like AIBN) or photochemically, although for α-bromination of ketones, acid catalysis is more common. d. The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). e. Upon completion, the solvent is removed under reduced pressure. f. The crude product is then triturated with a non-polar solvent (e.g., diethyl ether or hexane) to induce precipitation of the hydrobromide salt. g. The resulting solid is collected by filtration, washed with the non-polar solvent, and dried under vacuum to yield this compound.

Visualizations

Diagram 1: Synthesis and Characterization Workflow

An In-depth Technical Guide to the Reactivity and Stability of 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide, a key building block in medicinal chemistry and organic synthesis. The document details the intrinsic reactivity of the α-bromoketone functionality and the pyrimidine core, offering insights into its synthetic applications and potential degradation pathways. Recommended handling, storage, and disposal procedures are also outlined to ensure safe and effective use in a laboratory setting. This guide is intended for researchers, scientists, and drug development professionals who utilize this reagent in their work.

Chemical and Physical Properties

This compound is a solid organic compound. The hydrobromide salt form generally enhances its stability and ease of handling compared to the free base.

| Property | Value | Source |

| CAS Number | 845267-57-4 | |

| Molecular Formula | C₆H₆Br₂N₂O | |

| Molecular Weight | 281.94 g/mol | |

| Appearance | Solid (form may vary) | General knowledge |

| Purity | Typically ≥95% | |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. Recommended to be stored under an inert atmosphere and refrigerated. | General knowledge for α-bromoketones |

Reactivity

The reactivity of this compound is primarily dictated by two functional groups: the α-bromo ketone and the pyrimidine ring.

Reactivity of the α-Bromo Ketone

The carbon atom adjacent to the carbonyl group (the α-carbon) is activated towards nucleophilic attack due to the electron-withdrawing nature of both the carbonyl group and the bromine atom. The bromine atom is a good leaving group, making this compound a potent electrophile and a valuable substrate for a variety of nucleophilic substitution reactions.

Common reactions involving the α-bromo ketone moiety include:

-

Reaction with Amines: Primary and secondary amines readily displace the bromide ion to form α-amino ketones, which are versatile intermediates in the synthesis of various heterocyclic compounds.

-

Reaction with Thioamides and Thioureas: These reactions are commonly employed in the Hantzsch thiazole synthesis and related preparations of other sulfur-containing heterocycles.

-

Reaction with Carboxylates: The reaction with carboxylate anions yields α-acyloxy ketones.

-

Favorskii Rearrangement: In the presence of a strong base, α-haloketones can undergo a Favorskii rearrangement to form carboxylic acid derivatives.

Reactivity of the Pyrimidine Ring

The pyrimidine ring is an electron-deficient heterocycle. This electronic characteristic influences the reactivity of the molecule in several ways:

-

Nucleophilic Aromatic Substitution: The pyrimidine ring itself can be susceptible to nucleophilic attack, particularly if further activated by electron-withdrawing groups. However, the primary site of nucleophilic attack is typically the α-carbon of the ketone.

-

Basicity: The nitrogen atoms in the pyrimidine ring are basic and can be protonated. In the hydrobromide salt form, one of the nitrogen atoms is already protonated. This can influence the overall reactivity and solubility of the compound.

Stability and Degradation

While specific stability data for this compound is not extensively available in the public domain, the stability can be inferred from the general properties of α-haloketones and pyrimidine derivatives.

Hydrolysis

The C-Br bond is susceptible to hydrolysis, which would lead to the formation of the corresponding α-hydroxy ketone and hydrobromic acid. The rate of hydrolysis is expected to be dependent on pH and temperature. The presence of the hydrobromide salt suggests that the compound is more stable under acidic conditions.

Thermal Stability

α-Bromoketones can be thermally labile. At elevated temperatures, decomposition may occur, potentially leading to the release of hydrogen bromide. It is advisable to handle the compound at or below room temperature whenever possible.

Photostability

Many organic molecules, particularly those containing aromatic or heteroaromatic rings, can be sensitive to light. Prolonged exposure to UV or visible light may lead to degradation. Therefore, it is recommended to store the compound in an opaque or amber container.

Incompatible Materials

Due to its electrophilic nature, this compound is incompatible with strong bases, strong oxidizing agents, and potent nucleophiles, as these can initiate vigorous and potentially hazardous reactions.

Experimental Protocols

The following are general, illustrative protocols for reactions involving α-bromoketones. These should be adapted and optimized for the specific substrate and desired product.

General Protocol for Reaction with a Nucleophile (e.g., an Amine)

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Base: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1-1.5 equivalents) to the solution to neutralize the hydrobromide and the HBr formed during the reaction.

-

Addition of Nucleophile: Slowly add the amine nucleophile (1-1.2 equivalents) to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

General Reactivity Pathway

Caption: Nucleophilic substitution at the α-carbon of 2-bromo-1-pyrimidin-4-yl-ethanone.

Potential Hydrolytic Degradation

Caption: Proposed pathway for the hydrolysis of the α-bromo ketone.

Safety and Handling

Hazard Statements: Based on analogous structures, this compound is likely to be harmful if swallowed, cause skin irritation, and cause serious eye damage.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Refrigeration is recommended.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its utility stems from the electrophilic nature of the α-carbon, which allows for a wide range of nucleophilic substitution reactions. A thorough understanding of its reactivity, stability, and proper handling procedures is crucial for its safe and effective use in research and development. While specific quantitative data remains limited, the established chemical principles governing α-haloketones and pyrimidines provide a solid framework for its application in the synthesis of novel molecules.

The Strategic Role of 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide in Modern Drug Discovery: A Technical Guide

For Immediate Release

In the landscape of medicinal chemistry and pharmaceutical development, the strategic use of versatile chemical intermediates is paramount to the efficient synthesis of novel therapeutic agents. This technical guide provides an in-depth analysis of 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide, a key building block in the generation of targeted therapies, particularly in the realm of kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of its synthesis, properties, and critical applications.

Core Chemical Properties and Synthesis

This compound is a reactive α-bromoketone featuring a pyrimidine core. This structural combination makes it an ideal precursor for introducing the pyrimidin-4-yl motif into larger, more complex molecules. The pyrimidine ring is a privileged scaffold in medicinal chemistry, frequently found in approved drugs due to its ability to form key hydrogen bonding interactions with biological targets.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 845267-57-4 | [1][2] |

| Molecular Formula | C₆H₆Br₂N₂O | [1] |

| Molecular Weight | 281.94 g/mol | [1] |

| IUPAC Name | 2-bromo-1-(pyrimidin-4-yl)ethan-1-one hydrobromide | [1] |

| SMILES | O=C(CBr)C1=NC=NC=C1.[H]Br | [1] |

| Purity | Typically ≥95% | [1] |

Synthesis Pathway

The synthesis of the core molecule, 2-bromo-1-(pyrimidin-4-yl)ethanone, typically involves a two-step process starting from a suitable pyrimidine precursor. While a specific protocol for the hydrobromide salt is not widely detailed in academic literature, the synthesis of the free base provides the foundational methodology.

Experimental Protocol: Synthesis of 2-bromo-1-(pyrimidin-4-yl)ethanone

This protocol is adapted from methodologies for analogous compounds and provides a general framework.

-

Starting Material Preparation: To a solution of 1-(pyrimidin-4-yl)ethan-1-one (1.0 equivalent) in glacial acetic acid (e.g., 10 mL per gram of starting material), add pyridinium bromide perbromide (1.2 equivalents).

-

Reaction: Stir the mixture at room temperature for approximately 48 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

-

Hydrobromide Salt Formation: The hydrobromide salt can be prepared by treating a solution of the free base in a suitable solvent (e.g., diethyl ether or ethanol) with a solution of hydrogen bromide.

Spectroscopic Data

Although specific spectra for the hydrobromide salt are not published, data for related pyrimidin-4-yl-ethanone derivatives provide expected characteristic signals. For a series of pyrimidin-4-yl-ethanol and ethanone derivatives, ¹H-NMR, ¹³C-NMR, and IR spectroscopy were used for structural confirmation[3]. The α-bromoketone structure is expected to show a characteristic singlet for the -CH₂Br protons in the ¹H-NMR spectrum and a carbonyl stretch in the IR spectrum.

Application in the Synthesis of Kinase Inhibitors

The primary utility of this compound lies in its role as a precursor to potent and selective kinase inhibitors. The pyrimidine moiety often serves as a "hinge-binder," a critical pharmacophore that anchors the inhibitor to the ATP-binding site of the kinase.

Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention[4][5]. Pyrimidine-containing molecules are extensively explored as inhibitors of key kinases in this pathway, such as PI3K, Akt, and mTOR[6][7].

Targeting ROS1 and PDK1 Kinases

This compound is also a valuable intermediate for synthesizing inhibitors of other critical kinases, such as ROS1 and PDK1.

-

ROS1 (c-ros oncogene 1): A receptor tyrosine kinase, chromosomal rearrangements of which are oncogenic drivers in a subset of non-small cell lung cancers (NSCLC)[8][9]. Pyrimidine-based inhibitors have shown significant activity against ROS1[3].

-

PDK1 (3-Phosphoinositide-dependent protein kinase 1): A master kinase that activates Akt and other AGC kinases, playing a central role in the PI3K pathway. Inhibiting PDK1 is a key strategy in cancer therapy.

Key Synthetic Application: Hantzsch Thiazole Synthesis

A major application of α-bromoketones like this compound is the Hantzsch thiazole synthesis. This reaction provides a straightforward route to 2-aminothiazoles, another important scaffold in medicinal chemistry.

General Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes a general method for the synthesis of 2-aminothiazole derivatives.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and a substituted thiourea (1.0-1.2 equivalents) in a suitable solvent, typically ethanol.

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC. Reaction times can vary from a few hours to overnight.

-

Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

-

Purification: The crude product is often purified by recrystallization or column chromatography to yield the desired 2-amino-4-(pyrimidin-4-yl)thiazole derivative.

Conclusion

This compound is a high-value chemical intermediate that provides a direct and efficient route to incorporating the pyrimidin-4-yl moiety into complex molecular architectures. Its application in the synthesis of kinase inhibitors targeting critical oncogenic pathways like PI3K/Akt/mTOR and ROS1 underscores its importance in the development of next-generation cancer therapeutics. Furthermore, its utility in established synthetic transformations such as the Hantzsch thiazole synthesis expands its versatility for creating diverse compound libraries for drug discovery. This guide provides a foundational resource for researchers aiming to leverage this potent building block in their synthetic and medicinal chemistry programs.

References

- 1. 2-bromo-1-(pyrimidin-4-yl)ethanone HBr 95% | CAS: 845267-57-4 | AChemBlock [achemblock.com]

- 2. 845267-57-4|2-Bromo-1-(pyrimidin-4-yl)ethanone hydrobromide|BLD Pharm [bldpharm.com]

- 3. Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ROS1 Kinase Inhibitors for Molecular-Targeted Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. onclive.com [onclive.com]

The Strategic Application of 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide in Modern Heterocyclic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of contemporary medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Among the vast array of building blocks available to chemists, α-haloketones are particularly valuable due to their reactivity and versatility. This guide focuses on a specific and highly useful reagent, 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide , detailing its primary application in the synthesis of 4-(pyrimidin-4-yl)thiazole derivatives. These resulting scaffolds are of significant interest in drug discovery, particularly in the development of kinase inhibitors for oncology.

Core Synthesis: The Hantzsch Thiazole Synthesis

The principal application of this compound is in the Hantzsch thiazole synthesis. This classic condensation reaction involves the cyclization of an α-haloketone with a thioamide-containing compound, most commonly thiourea, to form a thiazole ring. The pyrimidine moiety of the starting material is incorporated into the final product at the 4-position of the thiazole ring, yielding a 4-(pyrimidin-4-yl)thiazol-2-amine scaffold. This structure is a key pharmacophore in a variety of biologically active molecules.

Reaction Workflow

The general workflow for the Hantzsch synthesis using this compound is a straightforward and efficient process, typically carried out in a suitable solvent such as ethanol.

Caption: General workflow for the Hantzsch synthesis of 4-(pyrimidin-4-yl)thiazoles.

Experimental Protocols

While specific experimental details for the reaction of this compound are not widely published, the following protocol is a representative procedure adapted from the synthesis of analogous 2-amino-4-arylthiazoles and can be expected to yield the desired products.

Synthesis of 4-(Pyrimidin-4-yl)thiazol-2-amine

Materials:

-

This compound (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol (qs)

-

Saturated sodium bicarbonate solution

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add this compound and thiourea.

-

Add a sufficient amount of ethanol to dissolve the reactants upon heating.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add a saturated solution of sodium bicarbonate to neutralize the hydrobromide salt and induce precipitation of the product.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with water and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield 4-(pyrimidin-4-yl)thiazol-2-amine. Further purification can be achieved by recrystallization from a suitable solvent like ethanol if necessary.

Data Presentation: Biological Activity of Pyrimidinyl-Thiazole Derivatives

The 4-(pyrimidin-4-yl)thiazole scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Several studies have reported the potent anticancer and enzyme inhibitory activities of these compounds. The following tables summarize some of the reported quantitative data for various derivatives.

| Compound Class | Target | Activity Metric | Value (nM) | Reference Cell Line/Assay |

| Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | CDK9/CycT1 | Ki | 1-6 | Kinase activity assay |

| Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | CDK2/CycA | Ki | 1-6 | Kinase activity assay |

| Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | HCT-116 (colon cancer) | GI50 | 40-90 | Cell proliferation assay |

Table 1: Kinase Inhibitory and Antiproliferative Activity of 4-(Thiazol-5-yl)pyrimidine Derivatives. [1]

| Compound Class | Target Cell Line | Activity Metric | Value (µM) |

| Pyridine-Thiazole Hybrid Molecules | HL-60 (leukemia) | IC50 | 0.57 |

| Pyridine-Thiazole Hybrid Molecules | Pseudo-normal human cell lines | IC50 | >50 |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | 58 human cancer cell lines (mean) | logGI50 | -5.66 |

Table 2: Anticancer Activity of Thiazole-Containing Heterocycles. [2][3]

Mechanism of Action and Signaling Pathways

Derivatives of 4-(pyrimidin-4-yl)thiazole have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. A significant number of these compounds target Cyclin-Dependent Kinases (CDKs), particularly CDK4, CDK6, and CDK9.[1][4][5] These kinases play a pivotal role in the regulation of the cell cycle and transcription. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells, making them attractive targets for cancer therapy.[6][7]

Representative Signaling Pathway: CDK Inhibition and Cell Cycle Arrest

The diagram below illustrates the role of CDK4/6 in the G1-S phase transition of the cell cycle and how its inhibition by a 4-(pyrimidin-4-yl)thiazole derivative can block this process.

Caption: Inhibition of the CDK4/6-pRb pathway by a 4-(pyrimidin-4-yl)thiazole derivative, leading to cell cycle arrest.

Conclusion

This compound serves as a key intermediate for the synthesis of a medicinally important class of compounds, the 4-(pyrimidin-4-yl)thiazoles. The Hantzsch thiazole synthesis provides a reliable and efficient route to these structures. The resulting derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key cell cycle kinases such as CDKs. This guide provides a foundational understanding for researchers to explore the synthesis and application of these valuable heterocyclic compounds in the ongoing quest for novel therapeutics. Further derivatization of the 2-amino group on the thiazole ring offers a rich avenue for structure-activity relationship (SAR) studies to develop more potent and selective inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling protocols for 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide, a key building block in pharmaceutical research and development. This document is intended to equip laboratory personnel with the necessary knowledge to mitigate risks and ensure a safe working environment.

Compound Identification and Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 845267-57-4 |

| Molecular Formula | C₆H₆Br₂N₂O |

| Molecular Weight | 281.94 g/mol |

| Synonyms | 2-bromo-1-(4-pyrimidinyl)ethanone hydrobromide |

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling. The primary hazards are associated with its acute toxicity and irritant properties.

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

Signal Word: Warning

Hazard Pictogram:

-

GHS07: Exclamation Mark

First-Aid Measures

Immediate and appropriate first-aid is crucial in the event of exposure.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Safe Handling and Storage

Adherence to proper handling and storage procedures is paramount to minimizing risk.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin and eyes.

-

Wear appropriate personal protective equipment (PPE).

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep refrigerated at 2-8°C.

-

Store away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

| PPE Type | Specifications |

| Eye/Face Protection | Chemical safety goggles and/or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and dusts should be used if engineering controls are not sufficient to maintain airborne concentrations below exposure limits. |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material using a method that does not generate dust (e.g., HEPA-filtered vacuum) and place it in a labeled container for disposal.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical powder, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Emits toxic fumes of carbon oxides, nitrogen oxides, and hydrogen bromide under fire conditions.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of this chemical in accordance with all applicable federal, state, and local regulations. It should be treated as hazardous waste. Do not allow it to enter the sewer system.

Visualizing Safe Handling: A Workflow

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

Experimental Protocols

General Protocol for α-Bromination of a Heterocyclic Ketone:

-

Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

-

Solvent: A suitable aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), is typically used.

-

Brominating Agent: A solution of bromine in a suitable solvent (e.g., acetic acid or the reaction solvent) is added dropwise to a solution of the starting ketone.

-

Temperature Control: The reaction is often carried out at a low temperature (e.g., 0°C) to control the reaction rate and minimize the formation of byproducts.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is typically quenched with a reducing agent (e.g., sodium thiosulfate solution) to destroy any excess bromine. The product is then extracted into an organic solvent, washed, dried, and purified, often by recrystallization or column chromatography.

-

Hydrobromide Salt Formation: To form the hydrobromide salt, the purified free base can be dissolved in a suitable solvent and treated with a solution of hydrogen bromide.

This guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a thorough understanding of the compound's properties and a commitment to safe laboratory practices. Always consult the most up-to-date Safety Data Sheet (SDS) before use and adhere to your institution's safety protocols.

Methodological & Application

Synthesis of 2-Aminothiazoles Using 2-Bromo-1-pyrimidin-4-yl-ethanone: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-amino-4-(pyrimidin-4-yl)thiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The synthesis is achieved via the well-established Hantzsch thiazole synthesis, a reliable and efficient method for the construction of the thiazole ring. This protocol details the reaction of 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide with thiourea. Included are a detailed experimental protocol, a summary of reaction parameters, and visualizations of the reaction mechanism and experimental workflow.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Derivatives of 2-aminothiazole have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][4] The pyrimidine moiety is also a key pharmacophore found in many therapeutic agents.[5] The combination of these two heterocyclic systems in 2-amino-4-(pyrimidin-4-yl)thiazole creates a molecule with considerable potential for further elaboration and screening in drug discovery programs.

The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone of heterocyclic chemistry for the preparation of thiazoles. The reaction typically involves the condensation of an α-haloketone with a thioamide. This method is highly versatile and allows for the introduction of a variety of substituents onto the thiazole ring.

This application note provides a detailed protocol for the synthesis of 2-amino-4-(pyrimidin-4-yl)thiazole, leveraging the Hantzsch reaction.

Reaction Scheme and Mechanism

The synthesis of 2-amino-4-(pyrimidin-4-yl)thiazole proceeds through the Hantzsch thiazole synthesis. The overall reaction is depicted below:

Scheme 1: Synthesis of 2-amino-4-(pyrimidin-4-yl)thiazole from this compound and thiourea.

The mechanism of the Hantzsch thiazole synthesis is a well-understood process involving nucleophilic attack, cyclization, and dehydration.

Experimental Protocol

This protocol is adapted from established procedures for the Hantzsch synthesis of analogous 2-aminothiazoles.

Materials:

-

This compound (FW: 281.94 g/mol )

-

Thiourea (FW: 76.12 g/mol )

-

Ethanol (absolute)

-

Sodium bicarbonate (5% aqueous solution)

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.

-

Addition of Thiourea: To this solution, add thiourea (1.0 - 1.2 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing cold deionized water. A precipitate may form.

-

Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to afford the pure 2-amino-4-(pyrimidin-4-yl)thiazole.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

Data Presentation

The following table summarizes typical reaction parameters for the Hantzsch synthesis of 2-aminothiazoles based on analogous preparations.

| Parameter | Value/Condition | Reference |

| Starting Material | 2-Bromo-1-pyrimidin-4-yl-ethanone HBr | - |

| Reagent | Thiourea | - |

| Solvent | Ethanol | |

| Temperature | Reflux (~78 °C) | |

| Reaction Time | 2 - 4 hours (TLC monitored) | |

| Work-up | Aqueous work-up with NaHCO₃, extraction | General Procedure |

| Purification | Silica gel column chromatography | General Procedure |

| Expected Yield | Moderate to Good | Based on analogous reactions |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 2-amino-4-(pyrimidin-4-yl)thiazole.

Applications in Drug Development

The synthesized 2-amino-4-(pyrimidin-4-yl)thiazole serves as a versatile building block for the creation of compound libraries for high-throughput screening. The 2-amino group can be readily functionalized through various reactions, such as acylation, sulfonylation, and reductive amination, to generate a diverse range of derivatives. These derivatives can be evaluated for their potential as:

-

Kinase Inhibitors: Many pyrimidine and thiazole-containing compounds are known to inhibit protein kinases, which are key targets in oncology.

-

Antimicrobial Agents: The combination of these two heterocycles may lead to novel compounds with activity against resistant bacterial or fungal strains.

-

Antiviral Agents: The structural motifs present are found in several known antiviral drugs.

Conclusion

The Hantzsch thiazole synthesis provides an effective and straightforward method for the preparation of 2-amino-4-(pyrimidin-4-yl)thiazole from readily available starting materials. The detailed protocol and workflow presented in this application note offer a solid foundation for researchers to synthesize this valuable scaffold for applications in medicinal chemistry and drug discovery. Further optimization of reaction conditions and exploration of the derivatization of the 2-amino group can lead to the discovery of novel therapeutic agents.

References

- 1. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Secondary amine-initiated three-component synthesis of 3,4-dihydropyrimidinones and thiones involving alkynes, aldehydes and thiourea/urea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Methylpyridin-2-amine(695-34-1) 1H NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes: Hantzsch Thiazole Synthesis of 2-Amino-4-(pyrimidin-4-yl)thiazole

Introduction

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a cornerstone reaction in heterocyclic chemistry for the formation of thiazole rings.[1] The method involves the condensation of an α-haloketone with a thioamide.[2][3] This synthesis is renowned for its simplicity, versatility, and tendency to produce high yields of the desired thiazole product.[2][4]

The thiazole ring is a prominent scaffold in medicinal chemistry, found in a wide array of pharmacologically active compounds, including anticancer, antifungal, anti-inflammatory, and anti-HIV agents.[5][6] Similarly, the pyrimidine moiety is a key component of nucleobases and is integral to numerous therapeutic agents.[7][8] The synthesis of hybrid molecules incorporating both a pyrimidine and a thiazole ring, such as 2-amino-4-(pyrimidin-4-yl)thiazole, is of significant interest to researchers in drug discovery and development for their potential to exhibit enhanced or novel biological activities.[9][10]

These application notes provide a detailed protocol for the synthesis of 2-amino-4-(pyrimidin-4-yl)thiazole using 2-bromo-1-pyrimidin-4-yl-ethanone and thiourea, based on established Hantzsch synthesis methodologies.

General Reaction Scheme

The synthesis proceeds via the reaction of 2-bromo-1-pyrimidin-4-yl-ethanone (typically as a hydrobromide salt) with thiourea. The reaction involves an initial nucleophilic attack by the sulfur of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.[2]

References

- 1. synarchive.com [synarchive.com]

- 2. benchchem.com [benchchem.com]

- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]

- 6. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 7. researchgate.net [researchgate.net]

- 8. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: 2-bromo-1-pyrimidin-4-yl-ethanone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals